(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-5-bromo-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3Z)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-bromo-2,3-dihydro-1H-indol-2-one is a complex organic molecule that features a brominated indole core with a benzodioxole substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-bromo-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Formation of the Benzodioxole Substituent: The benzodioxole moiety can be synthesized from catechol and formaldehyde under acidic conditions.
Coupling Reaction: The final step involves coupling the brominated indole with the benzodioxole substituent using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the benzodioxole ring.
Reduction: Reduction reactions can target the carbonyl group in the indole ring, converting it to an alcohol.
Substitution: The bromine atom in the indole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Products include oxidized derivatives such as indole-2,3-dione.
Reduction: Products include reduced derivatives like 2-hydroxyindole.
Substitution: Products vary depending on the nucleophile used, resulting in compounds like 5-amino-2,3-dihydro-1H-indol-2-one.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The brominated indole core is particularly interesting for its interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism of action of (3Z)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-bromo-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The benzodioxole moiety can also interact with various receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3Z)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-indol-2-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
(3Z)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-chloro-2,3-dihydro-1H-indol-2-one: Contains a chlorine atom instead of bromine, which can alter its electronic properties and reactivity.
Uniqueness
The presence of the bromine atom in (3Z)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-bromo-2,3-dihydro-1H-indol-2-one makes it unique compared to its analogs. Bromine’s larger atomic size and different electronegativity compared to hydrogen or chlorine can significantly influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C16H10BrNO3 |
---|---|
Molecular Weight |
344.16 g/mol |
IUPAC Name |
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-5-bromo-1H-indol-2-one |
InChI |
InChI=1S/C16H10BrNO3/c17-10-2-3-13-11(7-10)12(16(19)18-13)5-9-1-4-14-15(6-9)21-8-20-14/h1-7H,8H2,(H,18,19)/b12-5- |
InChI Key |
HOZQTTXXDKNSCY-XGICHPGQSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C4=C(C=CC(=C4)Br)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.